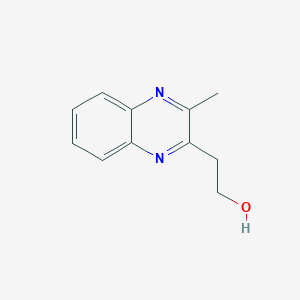

2-Quinoxalineethanol, 3-methyl-

Description

Historical Context and Evolution of Quinoxaline (B1680401) Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, has a rich history in organic chemistry. ipp.ptijpsjournal.com The first synthesis of a quinoxaline derivative was reported in 1884 by Korner and Hinsberg, who achieved this through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com This fundamental reaction remains a cornerstone for creating the quinoxaline scaffold. ipp.ptnih.gov

Over the decades, the synthesis of quinoxaline derivatives has evolved significantly. mdpi.com Early methods often required harsh conditions, such as high temperatures and strong acid catalysts. nih.gov Contemporary research has focused on developing more efficient and environmentally friendly "green" methodologies. These modern techniques include the use of recyclable catalysts, microwave-assisted synthesis, and reactions conducted in aqueous media, reflecting a broader trend in organic chemistry towards sustainability and efficiency. ipp.ptnih.gov The molecular structure of quinoxaline is C8H6N2, and it is considered a bioisoster of molecules like quinoline (B57606) and naphthalene. ipp.ptijpsjournal.com

Significance of N-Heterocyclic Compounds in Modern Organic and Materials Science

Nitrogen-containing heterocyclic compounds (N-heterocycles) are a cornerstone of modern science, demonstrating immense structural and functional diversity. openmedicinalchemistryjournal.comopenaccessjournals.com These compounds are integral to numerous fields, primarily due to the unique properties imparted by the nitrogen heteroatom. openmedicinalchemistryjournal.com They are fundamental building blocks in drug discovery, with a significant majority of FDA-approved small-molecule drugs containing an N-heterocycle. msesupplies.comnih.gov This prevalence is due to their ability to engage in specific interactions, such as hydrogen bonding, with biological targets like proteins and nucleic acids. nih.gov

Beyond pharmaceuticals, the applications of N-heterocycles are vast. openmedicinalchemistryjournal.com They are crucial components in:

Agrochemicals: Forming the basis of many modern fungicides, herbicides, and insecticides. msesupplies.com

Materials Science: Used in the development of polymers, organic conductors, light-emitting diodes (LEDs), and corrosion inhibitors. openmedicinalchemistryjournal.commsesupplies.comlongdom.org

Dyes and Pigments: Their aromatic systems often lead to vibrant colors. openmedicinalchemistryjournal.com

The versatility of N-heterocycles like quinoxalines ensures their continued importance in developing new technologies and therapeutic agents. openaccessjournals.com

Overview of Research Trajectories for Quinoxaline Derivatives

Research into quinoxaline derivatives has expanded dramatically, driven by their wide array of biological activities and potential therapeutic applications. ipp.ptresearchgate.net These compounds are largely synthetic, as natural occurrences are rare. ipp.pt The structural versatility of the quinoxaline nucleus allows for extensive functionalization, leading to the development of compounds with diverse properties. nih.gov

Current research on quinoxaline derivatives is heavily focused on their medicinal chemistry applications. mdpi.com Scientists have developed and studied quinoxaline-based compounds as potential:

Anticancer Agents: Many derivatives are being investigated for their ability to inhibit tumor growth, with some acting as protein kinase inhibitors. researchgate.netnih.gov

Antimicrobial Agents: Derivatives have shown activity against various bacteria (including M. tuberculosis), fungi, and parasites. ipp.ptijpsjournal.comnih.gov

Antiviral Agents: The quinoxaline scaffold is present in several antiviral drugs and is being explored for activity against respiratory pathogens. nih.gov

Anti-inflammatory and Antidepressant Agents: The diverse pharmacological profile of these compounds extends to treating inflammation and neurological disorders. ijpsjournal.comnih.gov

The ongoing research aims to refine the structure-activity relationships (SAR) of these derivatives to create more potent and selective agents for a variety of diseases. mdpi.comresearchgate.net

Scope and Objectives of the Research Focus on 2-Quinoxalineethanol, 3-methyl-

While the broader class of quinoxaline derivatives is the subject of extensive research, detailed scientific literature focusing specifically on 2-Quinoxalineethanol, 3-methyl- is limited. Much of the available information pertains to its potential precursors or related analogues, such as 3-methyl-2-quinoxalinol and 2-chloro-3-methylquinoxaline (B189447). nih.govchemicalbook.com

The objective of this article, therefore, is to provide a foundational understanding of 2-Quinoxalineethanol, 3-methyl- by situating it within the well-established chemical and therapeutic context of its parent class. By examining the historical development, synthetic strategies, and diverse applications of quinoxalines, this review serves to highlight the potential areas of investigation and the scientific significance that a compound like 2-Quinoxalineethanol, 3-methyl- may hold. The subsequent sections will detail the known chemistry and properties of closely related structures to build a comprehensive profile.

Data on Related Quinoxaline Compounds

To provide context for the properties of 2-Quinoxalineethanol, 3-methyl-, the following table details information on related quinoxaline structures.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | CAS Number |

| Quinoxaline | C₈H₆N₂ | 130.15 | Colorless Oil/White Crystalline Powder | 29-32 | 91-19-0 |

| 3-Methyl-2-quinoxalinol | C₉H₈N₂O | 160.17 | Brown Powder | 246-248 | 14003-34-0 |

| 2-Chloro-3-methylquinoxaline | C₉H₇ClN₂ | 178.62 | Crystalline Solid | 86-88 | 17355-76-5 |

| 3-Methyl-3,4-dihydro-1H-quinoxalin-2-one | C₉H₁₀N₂O | 162.19 | Not Specified | Not Specified | 34070-68-3 |

| 3-Methyl-quinoxaline-2-carboxylic Acid | C₁₀H₈N₂O₂ | 188.18 | Solid | Not Specified | 74003-63-7 |

This table presents data for known quinoxaline derivatives to illustrate the general properties of this class of compounds. Data sourced from ipp.ptijpsjournal.comnih.govchemicalbook.comwikipedia.orgchemicalbook.comsigmaaldrich.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

86204-50-4 |

|---|---|

Molecular Formula |

C11H12N2O |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

2-(3-methylquinoxalin-2-yl)ethanol |

InChI |

InChI=1S/C11H12N2O/c1-8-9(6-7-14)13-11-5-3-2-4-10(11)12-8/h2-5,14H,6-7H2,1H3 |

InChI Key |

OZDSZMFRFNOLPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1CCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Quinoxalineethanol, 3 Methyl

Classical and Modern Synthetic Routes to the 2-Quinoxalineethanol, 3-methyl- Scaffold

The construction of the 2-Quinoxalineethanol, 3-methyl- framework generally involves the initial formation of the core quinoxaline (B1680401) ring system, followed by the introduction or modification of substituents at the 2 and 3 positions.

Condensation Reactions for Quinoxaline Ring Formation

The most fundamental and widely used method for synthesizing the quinoxaline ring is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. arkat-usa.orgresearchgate.net This reaction provides a direct and efficient route to the bicyclic quinoxaline system. For the synthesis of a precursor to 2-Quinoxalineethanol, 3-methyl-, a common starting point is the reaction of o-phenylenediamine with a pyruvate (B1213749) derivative. nih.govchemicalbook.comnih.gov

For instance, the reaction of o-phenylenediamine with ethyl pyruvate or sodium pyruvate leads to the formation of 3-methylquinoxalin-2(1H)-one. nih.govchemicalbook.comnih.gov This key intermediate possesses the necessary 3-methyl group and a versatile carbonyl group at the 2-position, which can be further functionalized. The reaction is typically carried out in a suitable solvent such as n-butanol or aqueous acetic acid. nih.govchemicalbook.com

A plausible reaction mechanism involves the initial nucleophilic attack of one of the amino groups of o-phenylenediamine on a carbonyl group of the pyruvate, followed by intramolecular cyclization and dehydration to yield the stable quinoxaline ring.

Strategies for Introducing the 3-Methyl and 2-Ethanol Substituents

The introduction of the 3-methyl group is often achieved by selecting a starting material that already contains this moiety. As mentioned, the use of pyruvates, such as ethyl pyruvate or sodium pyruvate, in the initial condensation reaction directly installs the methyl group at the 3-position of the quinoxaline ring. nih.govchemicalbook.comnih.gov

To introduce the 2-ethanol substituent, the 3-methylquinoxalin-2(1H)-one intermediate is typically converted into a more reactive species. A common strategy involves chlorination of the 2-hydroxy group to a 2-chloro group using a reagent like phosphorus oxychloride (POCl3). nih.gov This 2-chloro-3-methylquinoxaline (B189447) is a versatile intermediate. The ethanol (B145695) group can then be introduced via a nucleophilic substitution reaction, although direct synthesis of 2-Quinoxalineethanol, 3-methyl- via this route is less commonly detailed in the provided search results. A related approach involves the etherification of the 2-hydroxy group. For example, 2-chloro-3-methylquinoxaline can react with a protected form of ethanolamine (B43304) or a similar reagent, followed by deprotection, to yield the desired 2-ethanol substituent.

Another potential, though less explicitly described, strategy could involve the reduction of a 2-carboxymethyl or 2-acetyl-3-methylquinoxaline derivative. However, the primary and more established route involves building upon the 3-methylquinoxalin-2(1H)-one intermediate.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the synthesized quinoxaline derivatives. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the use of catalysts.

In the synthesis of quinoxalin-2-ones, the reaction of 2-haloanilines with amino acids can be catalyzed by copper(I) chloride in the presence of a base like potassium phosphate (B84403) and a ligand such as dimethylethylenediamine in a solvent like DMSO. nih.gov This methodology has been shown to produce good yields. nih.gov For the initial condensation to form the quinoxaline ring, solvents like n-butanol and aqueous acetic acid have been effectively used. nih.govchemicalbook.com The reaction to form 3-methylquinoxalin-2(1H)-one from o-phenylenediamine and sodium pyruvate in 20% aqueous acetic acid at room temperature for 3 hours resulted in a high yield of 92%. chemicalbook.com

Subsequent transformations, such as the chlorination of 3-methylquinoxalin-2(1H)-one with POCl3, are often performed by refluxing the mixture. nih.gov The purification of the final products is typically achieved through recrystallization from appropriate solvents like ethanol or petroleum ether. nih.gov

| Reactants | Catalyst/Reagent | Solvent | Conditions | Product | Yield |

| o-Phenylenediamine, Ethyl pyruvate | - | n-Butanol | Heating on a water bath for 1 hour | 3-methylquinoxalin-2(1H)-one | - |

| o-Phenylenediamine, Sodium pyruvate | Acetic acid | Water | Room temperature, 3 hours | 3-methylquinoxalin-2(1H)-one | 92% |

| 2-Bromo-4-methylaniline, Glycine | CuCl, K3PO4, Dimethylethylenediamine | DMSO | - | 6-Methyl-3,4-dihydro-1H-quinoxalin-2-one | 83% |

| 3-methylquinoxalin-2(1H)-one | POCl3 | - | Reflux for 90 min | 2-chloro-3-methylquinoxaline | 60% |

Advanced Synthetic Approaches

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods. This has led to the exploration of catalytic methodologies and the application of green chemistry principles in the synthesis of quinoxaline derivatives.

Catalytic Methodologies in the Synthesis of 2-Quinoxalineethanol, 3-methyl-

Various catalytic systems have been developed to enhance the efficiency and selectivity of quinoxaline synthesis. While direct catalytic synthesis of 2-Quinoxalineethanol, 3-methyl- is not explicitly detailed, the principles can be applied to its precursors. For instance, copper-catalyzed reactions have been successfully used for the formation of quinoxalin-2-ones from 2-haloanilines and amino acids. nih.gov This approach offers a practical and rapid route to these key intermediates. nih.gov

The synthesis of quinoline (B57606) compounds, which are structurally related to quinoxalines, has been achieved using a Ru–Fe/γ-Al2O3 catalyst in a continuous flow system. rsc.org This highlights the potential for heterogeneous catalysis in the synthesis of nitrogen-containing heterocycles, offering advantages such as catalyst recyclability and simplified product isolation. rsc.org

Green Chemistry Principles in 2-Quinoxalineethanol, 3-methyl- Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of quinoxaline synthesis, this has led to the exploration of more benign reaction media and catalysts.

Mechanochemical Synthesis and Reactive Extrusion Applications for Related Compounds

Mechanochemical synthesis, an approach that utilizes mechanical energy to induce chemical reactions, offers a green and efficient alternative to traditional solvent-based methods for preparing quinoxaline derivatives. mdpi.com These techniques are notable for often proceeding without the need for solvents or heating, leading to significantly reduced reaction times. mdpi.comresearchgate.net

One innovative mechanochemical method is the spiral gas–solid two-phase flow (S-GSF) approach, which has been successfully employed for the continuous and catalyst-free synthesis of quinoxaline compounds. mdpi.com In a model reaction to produce 2,3-diphenylquinoxaline, this method achieved a 93% yield in under two minutes. mdpi.com Kinetic studies of this process indicate that the reaction follows a two-dimensional diffusion-controlled product growth model. mdpi.com Another effective technique is liquid-assisted grinding (LAG), where the mechanical agitation in a simple mortar and pestle is sufficient to drive the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, yielding a variety of quinoxaline derivatives in high yields. researchgate.net

Reactive extrusion (REX) is a scalable mechanochemical process that combines chemical reactions with extrusion. nih.gov This solvent-free method is gaining attention in organic synthesis as it can be scaled up to produce tons of product per hour and offers significant process intensification. nih.govrsc.org While still an emerging area for fine chemical production, reactive extrusion has demonstrated its potential in various organic transformations, including oxidation reactions, and is seen as a promising technology for the continuous, safe, and clean production of chemical compounds. nih.gov The transition from batch-mode ball milling to continuous-flow reactive extrusion represents a significant advancement in making mechanochemistry a viable technology for industrial-scale organic synthesis. rsc.org

Derivatization Strategies of 2-Quinoxalineethanol, 3-methyl-

Functional Group Transformations of the Ethanol Moiety (e.g., Esterification, Etherification)

The ethanol side chain of 2-Quinoxalineethanol, 3-methyl- presents a key site for functional group transformations, allowing for the synthesis of a diverse range of derivatives. Esterification and etherification are primary strategies for modifying this hydroxyl group.

Esterification: The reaction of the ethanol moiety with carboxylic acids or their derivatives (like acyl chlorides or acid anhydrides) yields esters. chemguide.co.uk Fischer esterification, a common method, involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium, and to favor the formation of the ester, water is typically removed as it is formed. chemguide.co.ukmasterorganicchemistry.com The use of acyl chlorides or acid anhydrides provides a more reactive alternative for ester formation. chemguide.co.uk These reactions can be performed under various conditions, including using solid-acid catalysts for a more environmentally friendly process. organic-chemistry.org The resulting esters, such as the methyl ester of the related 3-methyl-2-quinoxalinecarboxylic acid, are valuable compounds for further study. nih.gov

Etherification: The synthesis of ethers from the ethanol group can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This process allows for the introduction of a wide variety of alkyl or aryl groups, expanding the library of accessible derivatives.

Below is a table summarizing these transformations:

Table 1: Functional Group Transformations of the Ethanol Moiety

| Transformation | Reagents | Product Class | Notes |

|---|---|---|---|

| Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Ester | Equilibrium reaction; water is removed to drive the reaction forward. masterorganicchemistry.com |

| Esterification | Acyl Chloride or Acid Anhydride | Ester | Generally more reactive than using carboxylic acids. chemguide.co.uk |

| Etherification | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether | A classic method for forming ethers. |

Modifications and Substitutions on the Quinoxaline Core

The quinoxaline ring system itself is a versatile scaffold that can be modified through various substitution reactions to tune its electronic and biological properties. ipp.pt The introduction of different functional groups onto the benzene (B151609) portion of the quinoxaline core can significantly influence the compound's activity.

Substitutions on the quinoxaline ring are crucial for developing compounds with specific biological activities. For instance, research has shown that simple substitutions on the ring can be more effective in creating antibacterial agents than introducing bulky substituents. researchgate.net The strategic placement of groups like halogens, nitro groups, or methyl groups can alter the molecule's properties. researchgate.net Furthermore, the nitrogen atoms in the pyrazine (B50134) ring can be functionalized. For example, a range of N¹-substituted quinoxaline-2-ones has been synthesized, demonstrating the potential for modification at this position. acs.org These derivatization strategies are essential for structure-activity relationship (SAR) studies. nih.gov

Table 2: Potential Modifications on the Quinoxaline Core

| Position of Substitution | Type of Substituent | Potential Effect | Reference |

|---|---|---|---|

| Benzene Ring | Halogens (Cl, Br, F) | Modulation of electronic properties and lipophilicity. | researchgate.net |

| Benzene Ring | Nitro (NO₂) | Electron-withdrawing group, can influence biological activity. | researchgate.net |

| Benzene Ring | Alkyl (e.g., CH₃) | Can affect steric interactions and solubility. | researchgate.net |

| Pyrazine Ring (N¹) | Alkyl or Aryl groups | Creation of N-substituted derivatives with altered properties. | acs.org |

Synthesis of Related Quinoxaline Analogues for Comparative Studies

The synthesis of a variety of quinoxaline analogues is fundamental for comparative studies to understand structure-activity relationships. The primary and most established method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. nih.govnih.gov This versatile reaction allows for the creation of a wide array of substituted quinoxalines by simply varying the precursors.

Modern synthetic methods have focused on developing more efficient and environmentally friendly protocols. These include catalyst-free methods, such as liquid-assisted grinding, researchgate.net and the use of various catalysts like nickel complexes, organic-chemistry.org copper catalysts, organic-chemistry.org and molybdophosphovanadates supported on alumina. nih.gov These newer methods often provide high yields under milder conditions. nih.govorganic-chemistry.org

For comparative purposes, different classes of quinoxaline analogues have been synthesized. This includes the creation of quinoxaline-triazole hybrids through click chemistry, acs.org spiro[thiadiazoline-quinoxaline] derivatives via 1,3-dipolar cycloaddition, nih.gov and quinoxaline-2,3(1H,4H)-dithiones using various thionating agents. nih.gov The development of these diverse synthetic routes enables the generation of extensive libraries of quinoxaline analogues for biological screening and materials science applications. nih.govresearchgate.net

Table 3: Synthetic Methods for Quinoxaline Analogues

| Synthetic Method | Precursors | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Condensation Reaction | o-phenylenediamine, 1,2-dicarbonyl compound | Acid catalyst, high temperature (classic); or milder, modern catalysts. nih.govnih.gov | Substituted Quinoxalines |

| Liquid-Assisted Grinding | Aromatic 1,2-diamines, 1,2-dicarbonyl compounds | Catalyst-free, mechanochemical. researchgate.net | Substituted Quinoxalines |

| Nickel-Catalyzed Synthesis | 2-nitroanilines, 1,2-dicarbonyl compounds | NiBr₂/1,10-phenanthroline. organic-chemistry.org | Substituted Quinoxalines |

| Click Chemistry | Azide-functionalized quinoxalines, alkynes | Copper or Ruthenium catalyst. acs.org | Quinoxaline-Triazole Hybrids |

| 1,3-Dipolar Cycloaddition | 3-methylquinoxaline-2-thione, N-alkylated derivatives | Heat or other activation. nih.gov | Spiro[thiadiazoline-quinoxaline] derivatives |

Chemical Reactivity and Mechanistic Investigations of 2 Quinoxalineethanol, 3 Methyl

Reaction Pathways and Mechanisms Involving the Quinoxaline (B1680401) Ring

The quinoxaline ring system, a benzopyrazine, is an electron-deficient heterocycle. This inherent electronic character significantly influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution:

The quinoxaline ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine (B50134) ring. researchgate.net Reactions typically require harsh conditions, and substitution occurs on the benzene (B151609) ring. For the parent quinoxaline, nitration with a mixture of nitric acid and sulfuric acid proceeds to give 5-nitroquinoxaline (B91601) and 5,7-dinitroquinoxaline. sapub.org The presence of the 3-methyl and 2-ethanol substituents on the pyrazine ring of 2-Quinoxalineethanol, 3-methyl- is expected to influence the regioselectivity of electrophilic attack on the benzene portion of the molecule. The methyl group is an activating group and directs ortho- and para-substitution, while the ethanol (B145695) group is weakly deactivating. orgoreview.comnih.gov Therefore, electrophilic substitution would be predicted to occur at positions 5, 6, 7, and 8 of the quinoxaline ring, with the precise outcome depending on the specific electrophile and reaction conditions.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. orgoreview.comnih.gov

Nucleophilic Aromatic Substitution:

The electron-deficient character of the quinoxaline ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly on the pyrazine ring. rsc.orgresearchgate.netnih.gov This reactivity is enhanced by the presence of good leaving groups, such as halogens, at the 2 or 3 positions. While 2-Quinoxalineethanol, 3-methyl- does not possess a typical leaving group, its precursor, 2-chloro-3-methylquinoxaline (B189447), readily undergoes nucleophilic substitution. For instance, it can react with various nucleophiles, including amines, to yield 2-substituted-3-methylquinoxalines. nih.govmdpi.com

The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. nih.gov However, some SNAr reactions have been shown to proceed through a concerted mechanism. nih.gov In the context of 2-Quinoxalineethanol, 3-methyl-, direct nucleophilic attack on the pyrazine ring is less likely without activation, such as N-oxidation of the quinoxaline nitrogens. nih.gov

Table 1: General Reactivity of the Quinoxaline Ring System

| Reaction Type | Reactivity | Directing Effects of Substituents | Mechanistic Hallmark |

| Electrophilic Aromatic Substitution | Deactivated ring, requires forcing conditions. | Substitution occurs on the benzene ring (positions 5, 6, 7, 8). The 3-methyl group is an ortho, para-director. orgoreview.com | Formation of a resonance-stabilized arenium ion. nih.gov |

| Nucleophilic Aromatic Substitution | Activated ring, especially with leaving groups at C2/C3. rsc.orgresearchgate.net | Substitution occurs on the pyrazine ring (positions 2, 3). | Formation of a Meisenheimer complex (addition-elimination). nih.gov |

Rearrangement Reactions:

Quinoxaline derivatives are known to undergo various rearrangement reactions, often catalyzed by acid or base, or induced by photochemical or thermal conditions. For instance, certain quinoxaline N-oxides can rearrange to form benzimidazolinones. nih.gov While specific rearrangement studies on 2-Quinoxalineethanol, 3-methyl- are not extensively documented, analogous heterocyclic systems provide insights into potential transformations. Rearrangements involving side-chain migrations or ring contractions/expansions are plausible under specific conditions.

Tautomerism:

Tautomerism is a significant feature in quinoxaline chemistry, particularly for derivatives with hydroxyl or amino groups. masterorganicchemistry.comnih.govlibretexts.org For 2-Quinoxalineethanol, 3-methyl-, the presence of the ethanol side chain introduces the possibility of keto-enol tautomerism if the hydroxyl group were at the alpha-position of a carbonyl, which is not the case here. However, its synthetic precursor, 3-methylquinoxalin-2-ol, exists in a tautomeric equilibrium with 3-methyl-2(1H)-quinoxalinone. sapub.orgmdpi.com This equilibrium is a crucial consideration in the synthesis and reactivity of such compounds. The keto form generally predominates in most carbonyl compounds, but the enol form can be stabilized by factors such as conjugation and intramolecular hydrogen bonding. orgoreview.commasterorganicchemistry.comlibretexts.org

Table 2: Tautomeric Forms of a Related Quinoxaline Derivative

| Tautomeric Form | Structure | Stability Factors |

| 3-Methylquinoxalin-2-ol (Enol form) | Aromaticity of the quinoxaline ring. | |

| 3-Methyl-2(1H)-quinoxalinone (Keto form) | Strength of the C=O bond. |

Reactions of the Ethanol and Methyl Side Chains

The ethanol and methyl groups attached to the quinoxaline ring are also sites of chemical reactivity, undergoing transformations typical of these functionalities, but with their reactivity modulated by the electronic influence of the heterocyclic core.

The primary alcohol of the ethanol side chain in 2-Quinoxalineethanol, 3-methyl- can be oxidized. The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. nih.govrsc.org For example, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) typically afford the corresponding aldehyde, while stronger oxidizing agents such as potassium dichromate in acidic solution lead to the carboxylic acid. rsc.org

The reduction of the ethanol group is less common, as it is already in a relatively reduced state. However, the quinoxaline ring itself can be reduced. For instance, 2-methylquinoxaline (B147225) can be hydrogenated to (-)-(2S)-2-methyl-1,2,3,4-tetrahydroquinoxaline using an iridium catalyst.

The α-hydroxyl group of the ethanol side chain behaves as a typical primary alcohol. It can undergo esterification with carboxylic acids or their derivatives, and etherification under appropriate conditions. researchgate.net The nucleophilicity of the hydroxyl oxygen allows it to attack electrophilic centers.

The methyl group at the C3 position of the quinoxaline ring is generally unreactive. However, under certain conditions, such as the presence of a strong base, the protons on the methyl group can become acidic enough to be removed, leading to the formation of a carbanion. This carbanion can then participate in various reactions, such as alkylation. rsc.org

Methyl group transfer, or transmethylation, is a fundamental process in chemistry and biology. nih.gov In biological systems, S-adenosylmethionine (SAM) is a common methyl donor. nih.govanalesranf.com While there is no direct evidence of 2-Quinoxalineethanol, 3-methyl- acting as a methyl donor in a biological context, the principles of methyl transfer are relevant to understanding potential chemical transformations.

In synthetic chemistry, the methyl group of a quinoxaline derivative can be involved in reactions. For instance, iron-promoted methods have been developed for the construction of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives where solvents with terminal methyl groups act as a one-carbon synthon. rsc.org This suggests that under radical conditions, the methyl group of 2-Quinoxalineethanol, 3-methyl- could potentially be functionalized.

Advanced Spectroscopic and Structural Characterization of 2 Quinoxalineethanol, 3 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. Through a suite of one-dimensional and two-dimensional experiments, it is possible to map out the complete carbon-proton framework and deduce the compound's conformation.

The ¹H and ¹³C NMR spectra provide the initial, fundamental information regarding the number and electronic environment of hydrogen and carbon atoms in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton. The aromatic region would feature complex multiplets corresponding to the four protons on the benzo- portion of the quinoxaline (B1680401) ring. The aliphatic region would contain signals for the methyl group and the two methylene (B1212753) groups of the ethanol (B145695) side chain. The hydroxyl proton typically appears as a broad signal that can exchange with deuterium (B1214612) oxide (D₂O).

The ¹³C NMR spectrum, typically recorded with proton decoupling, would display a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and local chemical environment. Aromatic carbons resonate in the downfield region, while the aliphatic carbons of the methyl and ethanol groups appear at higher fields.

Predicted ¹H NMR Data for 2-Quinoxalineethanol, 3-methyl- (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-5, H-8 | ~8.0 - 8.2 | Multiplet (m) | 2H |

| H-6, H-7 | ~7.6 - 7.8 | Multiplet (m) | 2H |

| -CH₂- (alpha to ring) | ~3.3 | Triplet (t) | 2H |

| -CH₂- (alpha to OH) | ~4.1 | Triplet (t) | 2H |

| -OH | Variable, ~2.5 (broad) | Singlet (s, broad) | 1H |

Predicted ¹³C NMR Data for 2-Quinoxalineethanol, 3-methyl- (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2, C-3 | ~152 - 156 |

| C-4a, C-8a | ~140 - 142 |

| C-5, C-6, C-7, C-8 | ~127 - 130 |

| -CH₂- (alpha to OH) | ~61 |

| -CH₂- (alpha to ring) | ~36 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and establishing the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For 2-Quinoxalineethanol, 3-methyl-, a key COSY correlation would be observed between the two methylene groups of the ethanol side chain (-CH₂-CH₂-OH), confirming their connectivity. chemicalbook.com Correlations between the adjacent aromatic protons (e.g., H-5 with H-6) would also be expected. docbrown.info

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. researchgate.net This is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, it would definitively link the singlet at ~2.8 ppm in the ¹H spectrum to the carbon signal at ~22 ppm in the ¹³C spectrum, confirming the methyl group's assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the molecular skeleton. chemicalbook.comresearchgate.net Key HMBC correlations would include:

Correlations from the methyl protons (-CH₃) to the C-3 and C-2 carbons of the quinoxaline ring.

Correlations from the alpha-methylene protons (Ar-CH₂-) to C-2 and C-3.

Correlations from the aromatic protons to various carbons within the fused ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. docbrown.info This is invaluable for determining stereochemistry and conformation. A critical NOE would be expected between the C-3 methyl protons and the H-4 proton of the quinoxaline ring, confirming the substituent's position.

The flexible ethanol side chain of 2-Quinoxalineethanol, 3-methyl- can adopt various conformations due to rotation around the C-C and C-O single bonds. NMR spectroscopy, particularly the NOESY experiment, provides powerful insights into the predominant conformation in solution. researchgate.net By measuring the intensity of NOE cross-peaks, which are proportional to the inverse sixth power of the distance between protons, it is possible to establish distance constraints. For example, observing a NOE between the hydroxyl proton and one of the aromatic protons would suggest a folded conformation where the side chain is positioned over the ring system. Analysis of the three-bond coupling constants (³J) between the methylene protons in the ethanol chain can also provide information about the dihedral angle and thus the preferred staggered conformation (gauche or anti).

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The resulting spectrum serves as a unique "fingerprint," allowing for the identification of functional groups and confirmation of molecular identity.

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum provides direct evidence for the presence of specific functional groups.

Predicted FTIR Absorption Bands for 2-Quinoxalineethanol, 3-methyl-

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (alcohol) | ~3400 | Broad, Strong |

| C-H Stretch (aromatic) | ~3050 | Medium |

| C-H Stretch (aliphatic) | ~2850 - 2960 | Medium |

| C=N, C=C Stretch (ring) | ~1500 - 1650 | Medium-Strong |

Raman spectroscopy is a complementary technique to FTIR. It involves inelastic scattering of monochromatic light, and the resulting energy shifts correspond to the molecule's vibrational frequencies. While FTIR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of the molecule.

For 2-Quinoxalineethanol, 3-methyl-, the Raman spectrum would be dominated by strong signals from the symmetric vibrations of the quinoxaline ring system. The C=C and C=N stretching modes of the aromatic rings are expected to be particularly intense due to the significant change in polarizability during these vibrations. In contrast to FTIR, the polar O-H bond of the alcohol group would likely produce a very weak Raman signal. This complementarity makes the combined use of FTIR and Raman spectroscopy a powerful approach for comprehensive vibrational analysis.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of a molecule through its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of 2-Quinoxalineethanol, 3-methyl-. The molecular formula of the target compound is C₁₁H₁₂N₂O. The exact mass can be calculated and would be confirmed by an HRMS measurement, distinguishing it from other compounds with the same nominal mass.

Table 1: Predicted HRMS Data for 2-Quinoxalineethanol, 3-methyl-

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂O |

| Nominal Mass | 188 |

Note: The exact mass is a calculated value and awaits experimental verification.

Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion. The analysis of these fragment ions provides a roadmap to the molecule's structure. For 2-Quinoxalineethanol, 3-methyl-, several characteristic fragmentation pathways can be predicted based on its structure, which features a quinoxaline core, a methyl group, and an ethanol substituent.

Key predicted fragmentation patterns would include:

Loss of the ethanol side chain: Cleavage of the C-C bond between the quinoxaline ring and the ethanol group would be a likely fragmentation pathway. This would result in the loss of a neutral fragment with a mass of 45 Da (CH₂CH₂OH) or 44 Da (CH₂CHO after rearrangement), leading to a prominent peak corresponding to the 3-methylquinoxaline cation.

Loss of a methyl group: The methyl group attached to the quinoxaline ring could be lost as a methyl radical (•CH₃), resulting in a fragment ion with a mass 15 Da less than the molecular ion.

Cleavage within the ethanol side chain: Fragmentation could also occur within the ethanol substituent, leading to the loss of a hydroxyl radical (•OH, 17 Da) or a water molecule (H₂O, 18 Da).

Ring fragmentation: The stable quinoxaline ring system may also undergo characteristic fragmentation, although this would likely result in less intense peaks compared to the cleavage of the side chains.

A search of the NIST Mass Spectrometry Data Center for the related compound, 2(1H)-Quinoxalinone, 3-methyl-, reveals a mass spectrum that could offer comparative insights into the fragmentation of the quinoxaline core. researchgate.net

Table 2: Predicted Major Fragment Ions for 2-Quinoxalineethanol, 3-methyl- in EI-MS

| m/z (Predicted) | Proposed Fragment Structure/Loss |

|---|---|

| 188 | [M]⁺ (Molecular Ion) |

| 173 | [M - CH₃]⁺ |

| 171 | [M - OH]⁺ |

| 170 | [M - H₂O]⁺ |

| 144 | [M - CH₂CHO]⁺ |

| 143 | [M - CH₂CH₂OH]⁺ |

Note: The relative intensities of these peaks would depend on the stability of the resulting ions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for 2-Quinoxalineethanol, 3-methyl- has not been specifically reported, studies on related quinoxaline derivatives provide valuable insights into the expected solid-state conformation.

For instance, a study on the crystal structure of 3-[2-(3-Methyl-quinoxalin-2-yl-oxy)eth-yl]-1,3-oxazolidin-2-one revealed the dihedral angle between the fused planar rings of the quinoxaline system and the substituent group. nih.gov Similarly, research on the crystal structure of 2,3-bis-(4-methyl-phen-yl)benzo[g]quinoxaline showed that the phenyl rings are twisted relative to the benzoquinoxaline ring system. nih.gov

Based on these related structures, it can be anticipated that the quinoxaline ring of 2-Quinoxalineethanol, 3-methyl- would be largely planar. The ethanol substituent would likely exhibit a specific torsion angle relative to the plane of the quinoxaline ring, influenced by crystal packing forces and potential intramolecular hydrogen bonding between the hydroxyl group and one of the nitrogen atoms of the quinoxaline ring. The solid-state packing would likely be stabilized by intermolecular hydrogen bonds involving the hydroxyl group and π-π stacking interactions between the aromatic quinoxaline rings of adjacent molecules.

Table 3: Predicted Crystallographic Parameters for 2-Quinoxalineethanol, 3-methyl- (Hypothetical)

| Parameter | Predicted Characteristic |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Interactions | Intermolecular H-bonding (O-H···N), π-π stacking |

Note: These are predictions based on related structures and require experimental determination.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The quinoxaline ring system is the primary chromophore in 2-Quinoxalineethanol, 3-methyl-.

The UV-Vis spectrum of quinoxaline and its derivatives typically exhibits multiple absorption bands in the UV region. These bands correspond to π → π* and n → π* electronic transitions. The exact positions and intensities of these bands are influenced by the substituents on the quinoxaline ring and the solvent used for the measurement.

Studies on various quinoxaline derivatives show characteristic absorption maxima. For example, the UV-Vis spectra of some quinoxaline derivatives in chloroform (B151607) display absorption bands that can be influenced by the nature of the substituent. researchgate.net The solvent can also play a significant role; for instance, the absorption spectra of certain dyes containing a thiophene (B33073) ring attached to a phenylazo group show a shift in the absorption maximum (λmax) in different solvents like methanol, chloroform, and DMF. biointerfaceresearch.com

For 2-Quinoxalineethanol, 3-methyl-, it is expected to show strong absorptions in the UV region, characteristic of the quinoxaline core. The presence of the methyl and ethanol substituents would likely cause slight shifts in the absorption maxima compared to unsubstituted quinoxaline. The spectrum would be expected to show solvent-dependent shifts (solvatochromism), particularly for the n → π* transitions, due to interactions between the solvent and the nitrogen lone pairs and the hydroxyl group.

Table 4: Predicted UV-Vis Absorption Maxima for 2-Quinoxalineethanol, 3-methyl-

| Solvent | Predicted λmax (nm) for π → π* transitions | Predicted λmax (nm) for n → π* transition |

|---|---|---|

| Hexane | ~315, ~240 | ~340 |

| Ethanol | ~318, ~242 | ~335 |

Note: These are estimated values based on general knowledge of quinoxaline derivatives and are subject to experimental verification.

Theoretical and Computational Investigations of 2 Quinoxalineethanol, 3 Methyl

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. rsc.org It is favored for its balance of accuracy and computational cost, making it suitable for studying medium to large-sized molecules like quinoxaline (B1680401) derivatives. researchgate.net DFT calculations can optimize the molecular geometry to its lowest energy state, predicting key structural parameters such as bond lengths and angles.

For the quinoxaline core, which is central to 2-Quinoxalineethanol, 3-methyl-, DFT studies on related compounds have established typical geometric parameters. For instance, calculations at the B3LYP/6-311G(d,p) level of theory are commonly used to optimize geometries. nih.gov The resulting data provide a foundational understanding of the molecule's three-dimensional shape.

Table 1: Representative Calculated Molecular Geometry Parameters for a Quinoxaline Core

| Parameter | Description | Typical Value (Å or °) |

| C-C (benzene ring) | Carbon-Carbon bond length in the fused benzene (B151609) ring | ~1.39 - 1.42 Å |

| C-N (pyrazine ring) | Carbon-Nitrogen bond length in the pyrazine (B50134) ring | ~1.36 - 1.47 Å |

| C=N (pyrazine ring) | Carbon-Nitrogen double bond character | ~1.29 - 1.38 Å |

| C-C-C (benzene ring) | Angle within the benzene ring | ~120° |

| C-N-C (pyrazine ring) | Angle within the pyrazine ring | ~115° - 118° |

Note: These values are representative and derived from DFT studies on various quinoxaline derivatives. The exact values for 2-Quinoxalineethanol, 3-methyl- would require a specific calculation.

Beyond geometry, DFT is used to calculate electronic properties that dictate the molecule's reactivity, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map identifies electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), which is crucial for predicting how the molecule will interact with other chemical species. rsc.org

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net DFT calculations are used to determine the energies of these orbitals. For various quinoxaline derivatives studied for their electronic properties, the HOMO and LUMO energy levels have been shown to be instrumental in their function as electron-transporting materials or in their biological activity. researchgate.netnih.gov

Table 2: Example Frontier Molecular Orbital Energies for Quinoxaline Derivatives

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Quinoxaline Core (Theoretical) | -6.51 to -6.84 | -3.00 to -3.30 | ~3.51 - 3.54 |

| 2,3-diphenylquinoxaline | -6.65 | -3.12 | 3.53 |

| Quinoxaline-based Dyes | Varies | Varies | ~2.5 - 4.0 |

Note: Data is based on DFT and time-dependent DFT (TD-DFT) studies of various quinoxaline derivatives and serves an illustrative purpose. nih.govnih.gov The specific values for 2-Quinoxalineethanol, 3-methyl- would depend on its unique structure.

Molecular Dynamics Simulations for Conformational Studies

While quantum calculations provide insight into a static molecular structure, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of how a molecule like 2-Quinoxalineethanol, 3-methyl- might behave in a biological environment, such as in a solvent or near a protein. nih.gov

These simulations can reveal the accessible conformations of the molecule, particularly the rotation around single bonds, such as the bond connecting the ethanol (B145695) group to the quinoxaline ring. Understanding the conformational landscape is essential because a molecule's biological activity often depends on its ability to adopt a specific three-dimensional shape to fit into a receptor's binding site. arxiv.org MD studies on drug-receptor complexes, including those with quinoxaline derivatives, are used to assess the stability of the interactions and the flexibility of the ligand within the binding pocket. nih.gov A simulation can track metrics like the root-mean-square deviation (RMSD) to evaluate the stability of the molecule's conformation throughout the simulation period. nih.gov

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to predict how a molecule interacts with biological targets, which is fundamental in fields like drug discovery.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein or enzyme. researchgate.net This technique is crucial for understanding the potential mechanism of action of a bioactive compound. For quinoxaline derivatives, which have shown promise as antimicrobial and anticancer agents, docking studies are used to identify how they might inhibit specific enzymes. rsc.orgnih.govnih.gov

For example, studies on 3-methylquinoxaline derivatives have explored their binding to targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), an important enzyme in cancer angiogenesis. rsc.orgnih.govtandfonline.com The docking results provide a binding score, which estimates the binding affinity, and a detailed visualization of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the receptor's active site. rsc.orgijpsnonline.com Such studies on compounds structurally related to 2-Quinoxalineethanol, 3-methyl- suggest that the quinoxaline scaffold can serve as a core for designing potent enzyme inhibitors. nih.gov

Table 3: Example Docking Study Results for 3-Methylquinoxaline Derivatives

| Derivative Class | Biological Target | Key Interactions Observed | Example Binding Energy (kcal/mol) |

| 3-methylquinoxaline-based inhibitors | VEGFR-2 Kinase | Hydrogen bonds with key amino acid residues (e.g., Cys919, Asp1046), hydrophobic interactions. rsc.orgnih.gov | -7.0 to -10.0 |

| Quinoxaline-Thiosemicarbazides | FKBP12 Receptor | Interactions with residues like PHE128, TRP190, TYR26. researchgate.net | -9.98 |

| Sulfonylquinoxalines | DNA Gyrase | Binding within the enzyme's active site pocket. nih.gov | Varies |

Note: This table summarizes findings from various studies on different quinoxaline derivatives to illustrate the application and outcomes of docking studies. rsc.orgresearchgate.netnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological effects. diva-portal.org

In a QSAR study, molecular descriptors (numerical values that describe the molecule's properties, such as lipophilicity, electronic properties, and size) are calculated for a set of related compounds with known activities. researchgate.net Statistical methods are then used to build a model that predicts the activity of new, untested compounds. For quinoxaline derivatives, 3D-QSAR models have been developed to understand the structural requirements for their antitubercular or antifungal activity. researchgate.netmdpi.com These models can highlight which molecular features are most important for activity. For example, a QSAR study might reveal that increasing the steric bulk or modifying the electrostatic potential in a specific region of the molecule enhances its biological effect. researchgate.net

Table 4: Common Molecular Descriptors in QSAR Studies of Quinoxaline Derivatives

| Descriptor Type | Example Descriptor | Influence on Biological Activity |

| Electronic | HOMO/LUMO energies, Dipole Moment | Affects receptor binding affinity and reaction mechanisms. diva-portal.org |

| Steric | Molar Refractivity, Molecular Volume | Determines how well the molecule fits into a binding site. Favorable and unfavorable bulk regions can be identified. researchgate.net |

| Hydrophobic | LogP (Partition Coefficient) | Influences membrane permeability and transport to the target site. |

| Topological | Connectivity Indices | Describes molecular shape and branching. |

Note: This table presents general descriptor types used in QSAR studies to correlate molecular features with biological outcomes. diva-portal.orgresearchgate.net

Based on a comprehensive search of available scientific literature, there is no specific information regarding the in vitro biological and pharmacological investigations of the chemical compound 2-Quinoxalineethanol, 3-methyl- (CAS No. 35335-56-5).

Extensive searches for data on its antibacterial, antifungal, antiviral, antiprotozoal, and antioxidant properties (including DPPH, ABTS, and FRAP assays) did not yield any published research findings for this particular molecule.

While the broader class of quinoxaline derivatives has been the subject of numerous studies for their wide range of biological activities, including antimicrobial and antioxidant effects, the research specific to the 2-Quinoxalineethanol, 3-methyl- derivative does not appear to be available in the public domain. nih.govrsc.orgresearchgate.netnih.govtandfonline.comresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netrsc.org

Therefore, the generation of a detailed article with specific data tables as per the requested outline is not possible at this time.

Biological and Pharmacological Investigations of 2 Quinoxalineethanol, 3 Methyl in Vitro and Mechanistic Focus

Enzyme Inhibition and Receptor Modulation Studies (In Vitro)

The 3-methylquinoxaline core is a prominent feature in the design of novel inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in cancer. nih.gov The primary mechanism of these inhibitors is to block the autophosphorylation and dimerization of the receptor. nih.gov

A new series of 3-methylquinoxaline-based derivatives were synthesized and evaluated for their VEGFR-2 inhibitory activity. nih.gov In one study, compound 17b , a 3-methylquinoxalin-2(1H)-one derivative, emerged as a highly potent VEGFR-2 inhibitor with an IC₅₀ value of 2.7 nM, which was more potent than the reference drug sorafenib (B1663141) (IC₅₀ = 3.12 nM). nih.gov Another study identified compound 7f from a series of quinoxalin-2-one derivatives as a potent VEGFR-2 inhibitor, being 1.2 times more active than sorafenib. nih.gov

Further research on two series of 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol (B109401) derivatives revealed that several compounds exhibited significant VEGFR-2 inhibitory activities. nih.gov Specifically, compounds 11b, 11f, 11g, 12e, 12f, 12g, and 12k showed IC₅₀ values in the range of 2.9–5.4 µM, compared to sorafenib's IC₅₀ of 3.07 nM in the same assay. nih.gov The strong correlation between VEGFR-2 inhibition and cytotoxicity suggests that the anti-proliferative effects of these compounds are likely mediated through their action on VEGFR-2. nih.gov

Beyond VEGFR-2, quinoxaline (B1680401) derivatives have been investigated for their inhibitory effects on other enzymes. For instance, certain quinoxaline urea (B33335) analogs have been identified as modulators of IKKβ phosphorylation, a key component in the NF-κB signaling pathway, which is often dysregulated in pancreatic cancer. nih.gov Additionally, studies on broader quinoxaline derivatives have shown activity against other targets such as HCV NS5B RNA-dependent RNA polymerase and tyrosinase, indicating the potential for this chemical class to interact with a variety of enzymes. researchgate.netnih.gov

In Vitro Cellular Activity and Mechanistic Biological Responses

Numerous 3-methylquinoxaline derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines in vitro. For example, compounds 15b and 17b showed notable antiproliferative activity against MCF-7 (human breast adenocarcinoma) and HepG2 (human liver cancer) cell lines, with IC₅₀ values ranging from 2.3 to 5.8 μM. nih.gov

In a separate study, compounds 11e, 11g, 12e, 12g, and 12k from a series of 3-methylquinoxalines displayed promising cytotoxicity against both MCF-7 and HepG2 cells, with IC₅₀ values between 2.1 and 9.8 µM. nih.gov Compound 11e was particularly effective against both cell lines (IC₅₀ of 2.7 µM for MCF-7 and 2.1 µM for HepG2). nih.gov

Another investigation into quinoxalin-2-one derivatives identified compounds 6c, 7a, and 7d-f as having remarkable cytotoxicity against HCT-116 (human colorectal carcinoma) and MCF-7 cell lines, with IC₅₀ values in the ranges of 4.28–9.31 µM and 3.57–7.57 µM, respectively. nih.gov Importantly, these compounds showed higher selectivity towards cancer cells compared to the normal human fibroblast cell line WI38. nih.gov

Table 1: In Vitro Cytotoxicity of 3-Methylquinoxaline Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 15b | MCF-7 | 2.3 - 5.8 |

| HepG2 | 2.3 - 5.8 | |

| 17b | MCF-7 | 2.3 - 5.8 |

| HepG2 | 2.3 - 5.8 | |

| 11e | MCF-7 | 2.7 |

| HepG2 | 2.1 | |

| 11g | MCF-7 / HepG2 | 2.1 - 9.8 |

| 12e | MCF-7 / HepG2 | 2.1 - 9.8 |

| 12g | MCF-7 / HepG2 | 2.1 - 9.8 |

| 12k | MCF-7 / HepG2 | 2.1 - 9.8 |

| 6c | HCT-116 | 4.28 - 9.31 |

| MCF-7 | 3.57 - 7.57 | |

| 7a | HCT-116 | 4.28 - 9.31 |

| MCF-7 | 3.57 - 7.57 | |

| 7d | HCT-116 | 4.28 - 9.31 |

| MCF-7 | 3.57 - 7.57 | |

| 7f | HCT-116 | 4.28 - 9.31 |

The cytotoxic effects of 3-methylquinoxaline derivatives are often linked to the induction of apoptosis. Mechanistic studies on compound 17b in HepG2 cells revealed that it induces apoptosis and causes cell cycle arrest in the G2/M phase. nih.gov This was accompanied by an upregulation of caspase-3 and caspase-9 levels and a more than 10-fold improvement in the Bax/Bcl-2 ratio. nih.gov

Similarly, compound 11e was found to induce apoptosis in 49.14% of HepG2 cells, compared to 9.71% in control cells, and also caused cell cycle arrest at the G2/M phase. nih.gov Western blot analysis showed that this compound significantly increased the levels of caspase-3 (2.34-fold), caspase-9 (2.34-fold), and Bax (3.14-fold), while decreasing the level of the anti-apoptotic protein Bcl-2 (3.13-fold). nih.gov

Further evidence for apoptosis induction comes from studies on compound 7f , which significantly increased the expression of the tumor suppressor gene p53 by almost 18-fold and upregulated caspase-3 levels by 10.7-fold in MCF-7 cells. nih.gov Cell cycle analysis confirmed cell cycle arrest at the G2/M phase and an increase in the PreG peak, indicative of apoptosis. nih.gov The development of colorectal tumors induced by 2-amino-3-methylimidazo[4,5-f]quinoline has been associated with the inhibition of programmed cell death, marked by increased Bcl-2 expression and decreased Bax expression. nih.gov

Structure-Activity Relationship (SAR) Analysis of 2-Quinoxalineethanol, 3-methyl- Analogues (In Vitro Focus)

Structure-activity relationship (SAR) studies on various series of 3-methylquinoxaline derivatives have provided valuable insights for the design of more potent compounds. A comparison between compounds with a 3-methylquinoxalin-2(1H)-one moiety and those with a 3-methylquinoxaline-2-thiol moiety indicated that the former is generally more advantageous for both cytotoxic and VEGFR-2 inhibitory effects. nih.govnih.gov

The nature of the substituent at other positions on the quinoxaline ring also plays a crucial role. For instance, the presence of a benzyl (B1604629) linker at the third position of the quinoxaline system was found to increase activity, while a sulfonyl linker decreased it. mdpi.com Furthermore, an electron-withdrawing group like NO₂ at the seventh position was shown to reduce activity. mdpi.com The type of linker at the third position is also critical, with an N-linker being more favorable for activity than an O-linker. mdpi.com For some quinoxaline derivatives targeting the 5-HT3A receptor, a methylpiperazine moiety at the R1 position was found to result in the most potent compounds. nih.gov

Applications of 2 Quinoxalineethanol, 3 Methyl in Materials Science and Advanced Organic Synthesis

A Versatile Hub in Complex Organic Synthesis

The strategic placement of a hydroxyl group on the ethyl side chain at the 2-position of the 3-methylquinoxaline core imparts a versatile reactivity to the molecule. This functionality allows for a variety of chemical transformations, making 2-Quinoxalineethanol, 3-methyl- a key precursor for the synthesis of more elaborate heterocyclic structures and a valuable participant in sophisticated reaction cascades.

Gateway to Diverse Heterocyclic Scaffolds

The ethanol (B145695) moiety of 2-Quinoxalineethanol, 3-methyl- can be readily transformed into other functional groups, providing a gateway to a diverse array of heterocyclic scaffolds. For instance, oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid. These derivatives can then undergo a range of cyclization reactions to form fused heterocyclic systems. While direct studies on 2-Quinoxalineethanol, 3-methyl- are limited, the analogous reactivity of related quinoxaline (B1680401) derivatives provides a strong indication of its synthetic potential. Research on similar quinoxaline systems has demonstrated that functional groups at the C2 position can be pivotal in constructing complex, polycyclic molecules with potential applications in medicinal chemistry and materials science.

A Key Player in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single, efficient step. researchgate.net The presence of both a nucleophilic hydroxyl group and the electrophilic quinoxaline ring system in 2-Quinoxalineethanol, 3-methyl- suggests its potential as a valuable reagent in such reactions. Although direct examples involving this specific molecule are not prevalent in the literature, the broader class of quinoxalin-2(1H)-ones, which are structurally related, have been shown to participate in various three-component reactions. mdpi.comnih.govresearchgate.netresearchgate.net These reactions often involve the functionalization of the C3 position and demonstrate the ability of the quinoxaline core to facilitate complex bond-forming sequences. It is conceivable that the ethanol group of 2-Quinoxalineethanol, 3-methyl- could be derivatized to participate in or initiate novel cascade sequences, leading to the rapid assembly of diverse molecular architectures.

Engineering Functional Materials with a Quinoxaline Core

The inherent electronic properties of the quinoxaline ring system, characterized by its electron-deficient nature, make it an attractive component for the design of functional organic materials. The incorporation of 2-Quinoxalineethanol, 3-methyl- into larger molecular frameworks allows for the fine-tuning of these properties and the introduction of specific functionalities.

Advancing Organic Electronics with Electron Transport Materials

Quinoxaline derivatives are recognized for their potential as electron-transporting materials (ETMs) in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.netresearchgate.netresearchgate.net Their electron-deficient character facilitates the injection and transport of electrons. The structural diversity of quinoxalines allows for the precise tuning of their electronic properties to optimize device performance. researchgate.net While specific data for 2-Quinoxalineethanol, 3-methyl- is not available, the general principles of quinoxaline-based ETMs suggest that it could serve as a valuable building block. The ethanol functionality could be used to attach the quinoxaline unit to a polymer backbone or another molecular component, thereby creating novel materials with tailored electron-transport characteristics.

Table 1: Performance of Selected Quinoxaline-Based Electron Transport Materials in Organic Electronic Devices

| Device Type | Quinoxaline Derivative | Role | Key Performance Metric |

| OLED | Polyquinoxaline | Electron Transport Layer | High External Quantum Efficiency |

| OSC | Y6-type NFA with Quinoxaline | Non-Fullerene Acceptor | Power Conversion Efficiency > 18% |

| DSSC | Quinoxaline as π-bridge | Dye Sensitizer | Enhanced Electron Injection |

This table presents data for related quinoxaline derivatives to illustrate the potential of the scaffold.

Crafting Chromophores, Sensors, and Electrochromic Systems

The extended π-system of the quinoxaline ring gives rise to interesting photophysical properties, making its derivatives suitable for use as chromophores and in sensing applications. rsc.orgresearchgate.net The absorption and emission wavelengths of quinoxaline-based dyes can be tuned by modifying the substituents on the ring. The ethanol group of 2-Quinoxalineethanol, 3-methyl- provides a convenient handle for attaching the chromophore to other molecules or surfaces. Furthermore, quinoxaline derivatives have been investigated for their electrochromic properties, where their color can be reversibly changed by applying an electrical potential. researchgate.net This makes them promising for applications in smart windows and displays. The ability to incorporate 2-Quinoxalineethanol, 3-methyl- into larger systems could lead to the development of novel sensors and electrochromic materials with tailored responses.

The Role of Ligand Chemistry in Catalysis and Sensing

The nitrogen atoms in the quinoxaline ring possess lone pairs of electrons, enabling them to act as ligands and coordinate with metal ions. This property has been exploited to create a wide range of metal complexes with applications in catalysis and sensing. nih.govnih.govnih.govnih.govmdpi.com The specific geometry and electronic environment of the metal center, dictated by the quinoxaline ligand and any co-ligands, determine the catalytic activity or sensing selectivity of the complex. The ethanol group in 2-Quinoxalineethanol, 3-methyl- can also participate in coordination to a metal center, potentially forming a bidentate ligand. This could lead to the formation of stable and catalytically active metal complexes. Research on related quinoxaline-based ligands has shown their effectiveness in a variety of catalytic transformations.

Sustainable Chemistry Applications

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical research, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of quinoxaline derivatives, significant research has been dedicated to establishing green and sustainable synthetic protocols. ekb.egbenthamdirect.com These approaches are crucial for the large-scale production of these valuable compounds while mitigating their environmental impact. benthamdirect.com While specific research on the sustainable chemistry applications of 2-Quinoxalineethanol, 3-methyl- is not extensively documented, the principles and methods developed for the broader quinoxaline class are directly applicable.

A primary focus of green chemistry in this area is the replacement of conventional, often hazardous, organic solvents with more environmentally friendly alternatives. researchgate.net Water and ethanol have been successfully employed as green solvents in the synthesis of quinoxaline derivatives. jocpr.comresearchgate.net The use of polyethylene (B3416737) glycol (PEG-400) as a green solvent has also been reported to increase reaction rates and reduce reaction times for the synthesis of 2-amino quinoxaline derivatives without the need for a catalyst. researchgate.net

Another key aspect of sustainable quinoxaline synthesis is the use of reusable and non-toxic catalysts. benthamdirect.com Researchers have explored various catalytic systems to improve the efficiency and environmental profile of these reactions. These include:

Nanocatalysts: Copper oxide nanoparticles (CuO NPs), prepared using waste orange peel extract as a reducing and stabilizing agent, have been used as a recyclable catalyst for quinoxaline synthesis, offering high yields and a straightforward workup process. nih.gov Iron-based nanomaterials have also been investigated for the synthesis of quinoxalines in aqueous media at room temperature. rsc.org

Ionic Liquids: Imidazolium-based ionic liquids have been utilized as effective and recyclable catalysts for the preparation of quinoxalines. researchgate.net

Heterogeneous Catalysts: Polymer-supported sulphanilic acid has been shown to be an effective heterogeneous catalyst for the one-pot synthesis of quinoxaline derivatives. researchgate.net Bentonite K-10 clay has also been used as a recyclable catalyst in a one-pot cascade method for quinoxaline synthesis at room temperature. mdpi.com

Catalyst-Free Methods: In some instances, the synthesis of quinoxaline derivatives has been achieved in high yields in water without the use of any catalyst, representing a highly efficient and green methodology. researchgate.net

The use of alternative energy sources to promote these reactions is another important facet of sustainable quinoxaline synthesis. benthamdirect.com Microwave irradiation and ultrasonic waves have been successfully employed to accelerate reaction times and improve yields, often in solvent-free conditions. benthamdirect.comresearchgate.net

Furthermore, the principles of green chemistry extend to the selection of starting materials. Research has demonstrated the use of ethyl gallate, a compound readily available from natural sources like gallnuts and green tea leaves, as a sustainable starting material for the synthesis of quinoxaline derivatives. jocpr.com This approach utilizes a renewable feedstock and proceeds through green chemistry steps, generating water as the only byproduct. jocpr.com

The following table summarizes various green and sustainable methods for the synthesis of quinoxaline derivatives:

| Green Method | Catalyst/Solvent/Energy Source | Advantages |

| Green Solvents | Water, Ethanol, PEG-400 | Environmentally benign, reduced toxicity, potential for increased reaction rates. researchgate.netjocpr.comresearchgate.net |

| Nanocatalysis | Copper Oxide Nanoparticles (from orange peel extract), Iron-based nanoparticles | High yields, catalyst recyclability, straightforward methodology. nih.govrsc.org |

| Ionic Liquids | Imidazolium salts | Recyclable catalyst, high efficiency. researchgate.net |

| Heterogeneous Catalysis | Polymer-supported sulphanilic acid, Bentonite K-10 clay | Catalyst recyclability, ease of separation from the reaction mixture. researchgate.netmdpi.com |

| Alternative Energy | Microwave irradiation, Ultrasonic waves | Reduced reaction times, improved yields, potential for solvent-free reactions. benthamdirect.comresearchgate.net |

| Renewable Feedstocks | Ethyl gallate | Utilization of starting materials from natural sources, biodegradable. jocpr.com |

The ongoing development of these green synthetic protocols is vital for the future of quinoxaline chemistry, ensuring that the production of these important compounds can be achieved in a cost-effective, scalable, and environmentally responsible manner. benthamscience.com

Future Research Directions and Emerging Trends for 2 Quinoxalineethanol, 3 Methyl

Exploration of Novel Synthetic Pathways and Derivatizations

The synthesis of the quinoxaline (B1680401) core is well-established, typically involving the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. scielo.br For 2-Quinoxalineethanol, 3-methyl-, a likely synthetic precursor would be 3-methyl-2-quinoxalinol, which can be synthesized from o-phenylenediamine and sodium pyruvate (B1213749). chemicalbook.com The subsequent introduction of the ethanol (B145695) group would be a key synthetic step to investigate.

Future synthetic explorations could focus on developing more efficient and environmentally friendly methods. For instance, mechanochemical approaches, such as spiral gas–solid two-phase flow synthesis, have been shown to produce quinoxaline derivatives rapidly without the need for solvents or heating. mdpi.com Applying such techniques to the synthesis of 2-Quinoxalineethanol, 3-methyl- could offer significant advantages in terms of yield and sustainability.

The hydroxyl group of 2-Quinoxalineethanol, 3-methyl- is a prime site for derivatization. This opens up avenues for creating a diverse library of new chemical entities. Esterification and etherification reactions are straightforward starting points. More complex derivatizations could involve linking the ethanol moiety to other pharmacologically active scaffolds to create hybrid molecules with potentially synergistic or novel biological activities. For example, quinoxaline derivatives have been linked to amide, sulfonamide, and urea (B33335) moieties to enhance their anticancer properties. nih.gov

| Precursor Compound | Reagents and Conditions | Potential Derivative Class |

| 3-methyl-2-quinoxalinol | 1. POCl3; 2. Ethylene glycol | 2-Quinoxalineethanol, 3-methyl- |

| 2-Quinoxalineethanol, 3-methyl- | Acyl chlorides, carboxylic acids | Esters |

| 2-Quinoxalineethanol, 3-methyl- | Alkyl halides, Williamson ether synthesis | Ethers |

| 2-Quinoxalineethanol, 3-methyl- | Isocyanates | Carbamates |

Advanced Mechanistic Studies on Chemical Transformations

Understanding the reaction mechanisms of quinoxaline formation and subsequent transformations is crucial for optimizing synthetic routes and designing new reactions. The mechanism of quinoxaline formation from benzil (B1666583) and 1,2-phenylenediamine has been studied using 13C NMR spectroscopy, providing insights into the reaction course. rsc.org However, detailed mechanistic studies on the transformations involving the substituents of the quinoxaline ring, particularly the ethanol group in 2-Quinoxalineethanol, 3-methyl-, are lacking.

Future research should employ advanced spectroscopic and computational techniques to elucidate the mechanisms of derivatization reactions at the ethanol moiety. For example, in situ monitoring of reactions using techniques like ReactIR or process NMR could provide real-time data on reaction intermediates and kinetics. Isotopic labeling studies could further clarify bond-forming and bond-breaking steps. Understanding these mechanisms will enable finer control over reaction outcomes and the selective synthesis of desired derivatives.

Development of Highly Specific In Vitro Biological Probes

Quinoxaline derivatives are known to possess fluorescent properties, making them attractive scaffolds for the development of biological probes. acs.org The inherent fluorescence of the quinoxaline core can be modulated by the introduction of different functional groups, allowing for the design of probes that respond to specific biological analytes or environments.

The hydroxyl group of 2-Quinoxalineethanol, 3-methyl- provides a convenient handle for attaching recognition moieties that can selectively bind to biomolecules such as enzymes, nucleic acids, or specific cell surface receptors. For instance, by attaching a substrate for a particular enzyme, a "turn-on" or "turn-off" fluorescent probe could be developed, where the fluorescence signal is modulated by the enzymatic reaction. Given the known anticancer and apoptosis-inducing activities of some quinoxaline derivatives, probes based on this scaffold could be valuable tools for studying cellular processes related to cancer. nih.govnih.gov

| Target Analyte | Probe Design Strategy | Potential Application |

| Specific Enzymes | Attachment of a cleavable substrate to the ethanol group | Enzyme activity assays |

| Metal Ions | Incorporation of a chelating moiety | Detection of metal ions in biological systems |

| pH Changes | Functionalization with pH-sensitive groups | Mapping intracellular pH gradients |

| Reactive Oxygen Species | Integration of a ROS-reactive group | Monitoring oxidative stress |

Integration of Computational Predictions with Experimental Validation